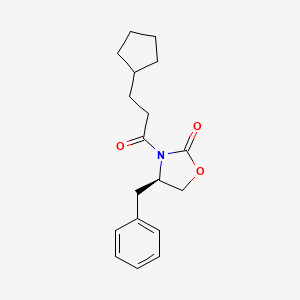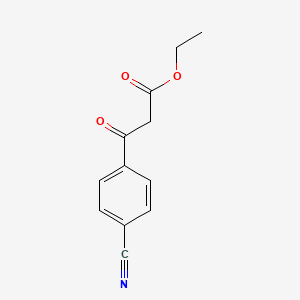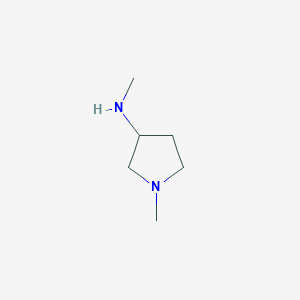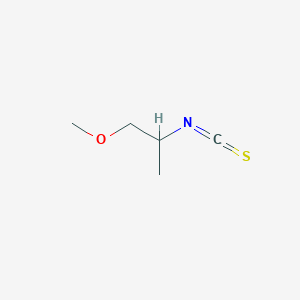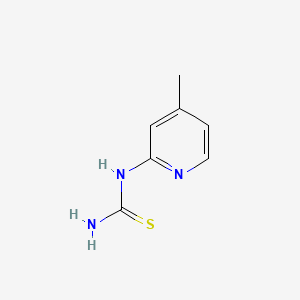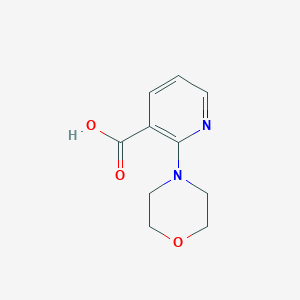
2-Morpholinonicotinsäure
Übersicht
Beschreibung
2-Morpholinonicotinic Acid, also known as 2-Morpholinopyridine-3-carboxylic acid, is a compound with the molecular formula C10H12N2O3 . It has an average mass of 208.214 Da and a mono-isotopic mass of 208.084793 Da .
Synthesis Analysis
The synthesis of 2-Morpholinonicotinic Acid can be achieved from commercially available 2-chloronicotinic acid through three steps: esterification, nucleophilic substitution, and hydrolysis . The structures were confirmed by Mass Spectrometry .Molecular Structure Analysis
The molecular structure of 2-Morpholinonicotinic Acid consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . It has freely rotating bonds and accepts 5 hydrogen bonds .Chemical Reactions Analysis
While specific chemical reactions involving 2-Morpholinonicotinic Acid are not detailed in the search results, it’s worth noting that nicotinic acid derivatives, which 2-Morpholinonicotinic Acid is a part of, have shown high efficacy in treating many diseases .Physical and Chemical Properties Analysis
2-Morpholinonicotinic Acid is a solid substance with a density of 1.3±0.1 g/cm3 . It has a boiling point of 418.0±45.0 °C at 760 mmHg and a flash point of 206.6±28.7 °C . The compound has a molar refractivity of 53.1±0.3 cm3 and a molar volume of 158.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-Morpholinonicotinsäure
This compound mit der Summenformel
C10H12N2O3 C_{10}H_{12}N_{2}O_{3} C10H12N2O3
, ist ein Derivat der Nicotinsäure . Es ist eine Verbindung, die aufgrund ihrer Vielseitigkeit in verschiedenen wissenschaftlichen Anwendungen großes Interesse geweckt hat. Nachfolgend finden Sie eine detaillierte Analyse ihrer einzigartigen Anwendungen in verschiedenen Bereichen.Pharmazeutische Zwischenprodukte: This compound dient als wichtiges Zwischenprodukt bei der Synthese verschiedener Pharmazeutika. Ihre Derivate sind entscheidend für die Herstellung von Medikamenten zur Behandlung von Herz-Kreislauf-Erkrankungen, Nierenerkrankungen und bestimmten neurologischen Erkrankungen wie Alzheimer .
Entzündungshemmende und schmerzlindernde Mittel: Derivate von this compound wurden synthetisiert, um entzündungshemmende und schmerzlindernde Eigenschaften aufzuweisen. Diese Derivate werden für ihr Potenzial untersucht, in Medikamente aufgenommen zu werden, die Schmerzen und Entzündungen lindern .
Dyslipidämie- und Herz-Kreislauf-Erkrankungsprävention: Nicotinsäurederivate, einschließlich this compound, haben sich bei der Behandlung von Dyslipidämie als vielversprechend erwiesen. Sie werden auf ihre Fähigkeit untersucht, die Lipoproteinspiegel zu beeinflussen und das Risiko von Herzinfarkten und atherosklerotischen Erkrankungen zu reduzieren .
Niacin-Rezeptor-Agonisten: Die Entdeckung des Niacin-Rezeptor-Proteins hat neue Wege für this compound-Derivate eröffnet, die als Niacin-Rezeptor-Agonisten verwendet werden können. Diese Anwendung ist von Bedeutung bei der Entwicklung neuartiger Medikamente, die die pharmakologische Aktivität von Niacin nutzen können, während gleichzeitig Nebenwirkungen minimiert werden .
Synthese von Antibiotika: This compound-Derivate sind wichtige Zwischenprodukte bei der Synthese von medizinischen Antibiotika. Ihre Rolle bei der Schaffung neuer Antibiotika-Verbindungen ist angesichts der wachsenden Besorgnis über Antibiotikaresistenz von entscheidender Bedeutung .
Entwicklung von Anti-Herz-Kreislauf-Medikamenten: Die Forschung an this compound hat zu ihrer Verwendung bei der Entwicklung von Anti-Herz-Kreislauf-Medikamenten geführt. Diese Medikamente zielen darauf ab, verschiedene Herz-Kreislauf-Erkrankungen zu behandeln und bieten einen neuen Ansatz für die Herz-Kreislauf-Therapie .
Landwirtschaftliche Chemikalien: Die Derivate der Verbindung werden auch bei der Synthese von Insektiziden und Herbiziden verwendet. Diese Anwendung ist für die landwirtschaftliche Industrie von entscheidender Bedeutung und bietet Lösungen für die Schädlings- und Unkrautbekämpfung .
Vielfältige industrielle Anwendungen: Neben Medizin und Landwirtschaft findet this compound Anwendung in anderen Industrien wie Lebensmittel, Futtermittel, Farbstoffen und Additiven, die thermische und Lichtstabilität erfordern .
Safety and Hazards
2-Morpholinonicotinic Acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Wirkmechanismus
Target of Action
It is known that nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
Biochemical Pathways
It is known that nicotine and its derivatives, including nicotinic acid, are involved in many vital processes within the bodies of living organisms .
Result of Action
Some nicotinic acid derivatives have proven effective against diseases like alzheimer’s .
Biochemische Analyse
Biochemical Properties
2-Morpholinonicotinic Acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in redox reactions. 2-Morpholinonicotinic Acid can act as an inhibitor or activator of enzymes that utilize NAD+ as a cofactor, thereby influencing various metabolic pathways. Additionally, this compound has been shown to interact with certain proteins involved in signal transduction, such as protein kinases, which can modulate cellular responses to external stimuli .
Cellular Effects
The effects of 2-Morpholinonicotinic Acid on cells are diverse and depend on the specific cell type and context. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Morpholinonicotinic Acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy homeostasis and cellular metabolism. This activation can lead to increased glucose uptake and fatty acid oxidation in cells, thereby enhancing their metabolic efficiency . Additionally, 2-Morpholinonicotinic Acid can affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Morpholinonicotinic Acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with enzymes and proteins. For instance, 2-Morpholinonicotinic Acid can bind to the active site of certain enzymes, either inhibiting or activating their catalytic activity. This binding can result in changes in the enzyme’s conformation, affecting its ability to interact with substrates and other cofactors . Additionally, 2-Morpholinonicotinic Acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Morpholinonicotinic Acid can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that 2-Morpholinonicotinic Acid is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity. For example, long-term treatment with 2-Morpholinonicotinic Acid has been shown to induce the expression of stress response genes and enhance cellular antioxidant defenses .
Dosage Effects in Animal Models
The effects of 2-Morpholinonicotinic Acid in animal models vary depending on the dosage administered. At low doses, this compound can have beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress . At higher doses, 2-Morpholinonicotinic Acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Studies have also shown that there is a threshold dose beyond which the adverse effects of 2-Morpholinonicotinic Acid become more pronounced, highlighting the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
2-Morpholinonicotinic Acid is involved in several metabolic pathways, including those related to energy metabolism and redox regulation. This compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and fatty acid oxidation . Additionally, 2-Morpholinonicotinic Acid can modulate the levels of key metabolites, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH), thereby affecting cellular energy balance and redox status . The interaction of 2-Morpholinonicotinic Acid with these metabolic pathways underscores its potential as a modulator of cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Morpholinonicotinic Acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, 2-Morpholinonicotinic Acid can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to various cellular compartments . The localization and accumulation of 2-Morpholinonicotinic Acid within specific tissues and organs can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Morpholinonicotinic Acid is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . For example, 2-Morpholinonicotinic Acid can be directed to the mitochondria by mitochondrial targeting sequences, where it can modulate mitochondrial function and energy metabolism . Additionally, the localization of 2-Morpholinonicotinic Acid to the nucleus can influence gene expression by interacting with nuclear receptors and transcription factors .
Eigenschaften
IUPAC Name |
2-morpholin-4-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3H,4-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUPMJIUJMCXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380191 | |
| Record name | 2-Morpholinonicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-54-1 | |
| Record name | 2-(4-Morpholinyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholinonicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research on the synthesis of 2-Morpholinonicotinic acid?
A1: The research presents a novel and efficient three-step synthetic method for 2-Morpholinonicotinic acid starting from readily available dichloro-hydrochloric acid. [] This is significant because it offers a high-yield (93%) and potentially cost-effective route to this important intermediate, which is used in the synthesis of various pharmaceuticals, agrochemicals, and other valuable compounds.
Q2: What are the key steps involved in the synthesis of 2-Morpholinonicotinic acid as described in the research?
A2: The synthesis involves three key steps: []
Q3: Does the research discuss any specific applications of 2-Morpholinonicotinic acid itself?
A3: While the research highlights the importance of 2-Chloronicotinic acid and its derivatives, including 2-Morpholinonicotinic acid, as intermediates for synthesizing various compounds like pranoprofen and diflufenican, it does not delve into specific applications of 2-Morpholinonicotinic acid itself. [] The study primarily focuses on optimizing the synthesis of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Ethylamino)phenyl]sulfonylethyl hydrogen sulfate](/img/structure/B1585857.png)


